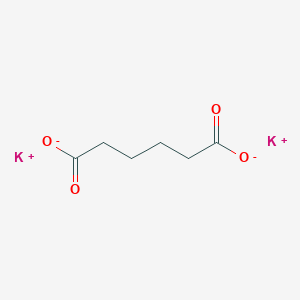
Dipotassium adipate
Cat. No. B108050
Key on ui cas rn:
19147-16-1
M. Wt: 222.32 g/mol
InChI Key: GCHCGDFZHOEXMP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US06653429B1
Procedure details


tert-Butoxypotassium (7.68 g, 68.4 mmol) was dissolved in methanol (100 mL) and then adipic acid (5.0 g, 34.2 mmol) was added to the solution. After stirring the reaction mixture at room temperature for a while, the mixture was concentrated and the residue dried to give dipotassium adipate.



Name
Identifiers


|
REACTION_CXSMILES
|
C(O[K:6])(C)(C)C.[C:7]([OH:16])(=[O:15])[CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13]>CO>[C:7]([O-:16])(=[O:15])[CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O-:14])=[O:13].[K+:6].[K+:6] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.68 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O[K]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring the reaction mixture at room temperature for a while
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC(=O)[O-])(=O)[O-].[K+].[K+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
